This compound shares structural similarities with various biologically active molecules, particularly those interacting with dopamine receptors. For example, Fallypride, a dopamine D2 receptor imaging agent, shares a similar core structure with N-Allyl-2,3-Dimethoxybenzamide. [] This structural resemblance suggests potential applications in neuroscience research.
N-allyl-2,3-dimethoxybenzamide is a compound belonging to the class of benzamides, characterized by the presence of an allyl group and two methoxy substituents on the aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to receptor binding and therapeutic applications.
The synthesis of N-allyl-2,3-dimethoxybenzamide can be traced back to various studies focusing on the modification of benzamide derivatives. The compound is typically synthesized from 2,3-dimethoxybenzoic acid or its derivatives through amide coupling reactions with allylamine or similar alkenylamines .
N-allyl-2,3-dimethoxybenzamide is classified as:
The synthesis of N-allyl-2,3-dimethoxybenzamide typically involves the following steps:
The stoichiometry typically requires one mole of allylamine for each mole of acid chloride, although using an excess of amine can help drive the reaction to completion by neutralizing the hydrogen chloride produced during the reaction . The product is usually purified through recrystallization techniques.
N-allyl-2,3-dimethoxybenzamide has a molecular formula of . Its structure features:
N-allyl-2,3-dimethoxybenzamide can undergo various chemical reactions typical for amides and alkenes:
The mechanism of action for N-allyl-2,3-dimethoxybenzamide primarily involves its interaction with specific biological targets:
N-allyl-2,3-dimethoxybenzamide exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions.
Relevant data includes:
N-allyl-2,3-dimethoxybenzamide has several potential scientific uses:
The structural evolution of benzamide-based neuroleptics represents a deliberate pursuit of high-affinity, subtype-selective dopamine receptor antagonists. Early compounds like sulpiride exhibited moderate D2/D3 affinity but poor blood-brain barrier penetration and significant off-target binding. N-allyl-2,3-dimethoxybenzamide derivatives emerged from systematic structure-activity relationship (SAR) studies targeting enhanced receptor specificity and pharmacokinetics. Researchers replaced the simple alkyl chains of first-generation benzamides with N-allyl-pyrrolidinylmethyl moieties, significantly improving steric complementarity with the receptor's orthosteric binding site. This modification yielded epidepride—a pivotal precursor showing sub-nanomolar affinity for striatal and extrastriatal D2/D3 receptors. Fallypride ([18F]-labeled N-allyl-2,3-dimethoxybenzamide) further optimized this scaffold by incorporating a 3-fluoropropyl group, achieving a Ki of 0.03 nM for D2 receptors and enabling non-invasive PET imaging of extrastriatal dopamine pathways [1] [6] [9]. The allyl group’s conformational flexibility proved critical for facilitating optimal π-π stacking with Phe121 and Trp155 residues in transmembrane domain helices, as confirmed through molecular docking simulations [8].
Table 1: Evolution of Benzamide Neuroleptics
Compound | Key Structural Feature | D2/D3 Affinity (Ki) | Primary Application |
---|---|---|---|
Sulpiride | Simple alkylaminoethyl chain | ~50 nM | Antipsychotic therapy |
Epidepride | N-allyl-pyrrolidinylmethyl | ~0.1 nM | SPECT imaging (D2 receptors) |
Fallypride | 3-Fluoropropyl + dimethoxy | 0.02–0.03 nM | PET imaging (extrastriatal D2/3) |
Desmethoxyfallypride | 3-Fluoropropyl + monomethoxy | 0.34 nM | Striatal-specific PET imaging |
Stereochemistry governs the binding efficacy of N-allyl-2,3-dimethoxybenzamide derivatives due to the chiral nature of dopamine receptor binding pockets. The (S)-configuration at the pyrrolidinyl C2 position is indispensable for high-affinity interactions with Asp110 in helix 3 of D2/D3 receptors. Synthetic routes to enantiopure fallypride employ chiral pool strategies or asymmetric catalysis:
Table 2: Impact of Stereochemistry on Pharmacological Parameters
Isomer | D2 Receptor Kd (nM) | Striatal Uptake (SUV) | Striatum/Cerebellum Ratio |
---|---|---|---|
(S)-Fallypride | 0.033 | 2.5 | 122.1 (120 min p.i.) |
(R)-Fallypride | 12.7 | 0.3 | 8.4 |
Radiolabeling N-allyl-2,3-dimethoxybenzamide scaffolds with short-lived positron emitters requires precision in precursor design, reaction engineering, and purification. Two primary isotopologues dominate: [18F]Fallypride (t₁/₂ = 109.8 min) for high-resolution extrastriatal imaging and [11C]Fallypride (t₁/₂ = 20.4 min) for rapid striatal studies.
Table 3: Radiosynthesis Performance Metrics
Parameter | [18F]Fallypride | [11C]Fallypride |
---|---|---|
Precursor | Tosyl-fallypride | Desmethyl-fallypride |
Radiolabeling Reaction | Nucleophilic substitution | O-[11C]Methylation |
Typical Yield (DC, EOB) | 40–68% | 50–60% |
Specific Activity | 33.3–834 GBq/μmol | 370–1850 GBq/μmol |
Purification Method | SPE or HPLC | Semi-preparative HPLC |
The allyl group’s reactivity in SN2′ reactions enables diversification of the pyrrolidine nitrogen, but competing elimination and polymerization necessitate controlled conditions. Key advances include:
Sustainable synthesis of N-allyl-2,3-dimethoxybenzamide derivatives leverages microfluidic technologies, solvent reduction, and catalyst recycling:
Table 4: Green Chemistry Metrics for Benzamide Synthesis
Technology | Precursor Use | Solvent Volume | Energy Input | RCY Improvement |
---|---|---|---|---|
Batch Reactor (Conventional) | 5–10 mg | 5–10 mL | 100 W (heating) | Baseline |
Microdroplet Chip | 0.5–1 mg | 0.3–0.5 mL | 15 W (piezo control) | +44% (vs. HPLC) |
Flow Microreactor | 0.2 mg | 0.1 mL | 25 W (flow pump) | +15% (vs. batch) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1